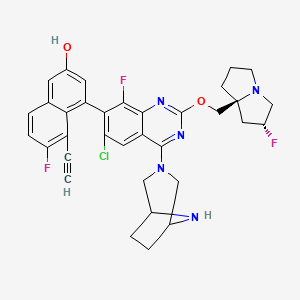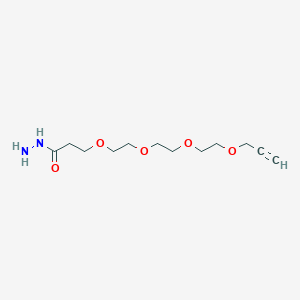
Propargyl-PEG4-hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propargyl-PEG4-hydrazide is a non-cleavable linker containing a four-unit polyethylene glycol (PEG) chain. It is primarily used in the synthesis of antibody-drug conjugates (ADCs) and as a reagent in click chemistry. The compound features an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG4-hydrazide typically involves the modification of commercially available heterobifunctional PEG derivatives. The process begins with PEG containing an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is first modified into a propargyl group. Subsequently, the hydroxyl group is modified to introduce a hydrazide group. This method is efficient and straightforward, making it suitable for the development of PEG-based bioconjugates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The compound is typically produced in bulk quantities and purified through precipitation and filtration techniques .
化学反応の分析
Types of Reactions
Propargyl-PEG4-hydrazide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the formation of a triazole ring between the alkyne group of this compound and an azide group on another molecule .
Common Reagents and Conditions
The CuAAc reaction requires a copper catalyst, typically copper sulfate (CuSO₄), and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures .
Major Products
The major product of the CuAAc reaction involving this compound is a triazole-linked conjugate. This product retains the PEG chain, which imparts solubility and biocompatibility to the conjugate .
科学的研究の応用
Propargyl-PEG4-hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and tracking of biomolecules due to its ability to form stable triazole linkages
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Industry: Utilized in the production of PEGylated compounds, which have enhanced solubility and stability.
作用機序
The mechanism of action of Propargyl-PEG4-hydrazide involves its role as a linker in bioconjugation reactions. The alkyne group of this compound reacts with azide groups on target molecules through CuAAc, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for the synthesis of complex bioconjugates .
類似化合物との比較
Propargyl-PEG4-hydrazide is unique due to its non-cleavable PEG linker and alkyne functionality. Similar compounds include:
Propargyl-PEG4-amine: Contains an amine group instead of a hydrazide group, used in different bioconjugation reactions.
Propargyl-PEG4-carboxyl: Features a carboxyl group, offering different reactivity and applications.
Propargyl-PEG4-thiol: Contains a thiol group, used in thiol-ene click chemistry.
These compounds share the PEG backbone but differ in their terminal functional groups, which dictate their specific applications and reactivity.
特性
分子式 |
C12H22N2O5 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC名 |
3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C12H22N2O5/c1-2-4-16-6-8-18-10-11-19-9-7-17-5-3-12(15)14-13/h1H,3-11,13H2,(H,14,15) |
InChIキー |
SCDRANMXGUKCBD-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCCOCCOCCC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







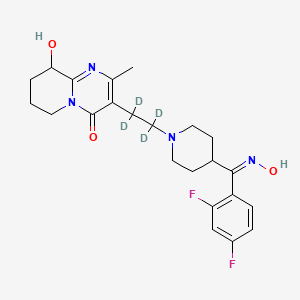


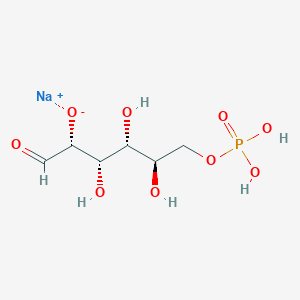

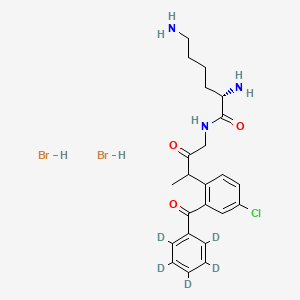

![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)
